N-((1H-benzo[d]imidazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide
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Overview
Description
“N-((1H-benzo[d]imidazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide” is a compound that contains a benzimidazole moiety. Benzimidazole is a heterocyclic moiety whose derivatives are present in many bioactive compounds and possess diverse biological and clinical applications . They have received much interest in drug discovery because benzimidazoles exhibited enormous significance .
Scientific Research Applications
Synthesis and Biological Evaluation
Anti-hyperglycemic Potential
Research conducted by Moustafa et al. (2021) synthesized carboximidamides linked with a pyrimidine moiety, revealing that certain derivatives, including those related to the compound , showed significant anti-hyperglycemic effects and could potentially ameliorate streptozotocin-induced pathological effects on blood glucose, liver, and kidney function, suggesting a potential application in diabetes management (Moustafa et al., 2021).
Antimicrobial Activity
A study by Devarasetty et al. (2019) on novel carboxamide derivatives showed good to excellent antimicrobial activity against various bacterial and fungal strains, indicating the compound's potential use in developing new antimicrobial agents (Devarasetty et al., 2019).
Corrosion Inhibition
Yadav et al. (2016) investigated benzimidazole derivatives as corrosion inhibitors for steel in acidic environments. The study found high inhibition efficiency, suggesting applications in industrial corrosion protection (Yadav et al., 2016).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, exhibiting high COX-2 inhibition, analgesic, and anti-inflammatory activities, indicating potential therapeutic applications (Abu‐Hashem et al., 2020).
Antineoplastic Activity
Research by Matsuno et al. (2000) found that compounds with benzimidazolyl and morpholino groups showed antitumor activity against human cancer cell lines, suggesting their potential in cancer treatment (Matsuno et al., 2000).
Future Directions
Benzimidazole and its derivatives have shown a wide variety of biological activities, making them promising candidates for the development of new drugs . Future research could focus on exploring the biological activities of “N-((1H-benzo[d]imidazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide” and its potential applications in medicine.
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been reported to show different biological activities, suggesting that they may interact with various targets in the body .
Biochemical Pathways
Imidazole derivatives have been reported to be involved in a variety of biological processes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Imidazole derivatives are known to be highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The synthesis of imidazole derivatives has been reported to be influenced by various reaction conditions, suggesting that environmental factors may also influence their action .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c24-17(18-10-15-21-12-3-1-2-4-13(12)22-15)14-9-16(20-11-19-14)23-5-7-25-8-6-23/h1-4,9,11H,5-8,10H2,(H,18,24)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNHIAPRIBKNGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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